![molecular formula C11H15BO4 B567571 3-T-Butyl-5-carboxyphenylboronic acid CAS No. 1217501-55-7](/img/structure/B567571.png)
3-T-Butyl-5-carboxyphenylboronic acid
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Overview
Description
3-T-Butyl-5-carboxyphenylboronic acid is a laboratory chemical . It is a type of boronic acid, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The empirical formula of 3-T-Butyl-5-carboxyphenylboronic acid is C11H17BO2 . Its molecular weight is 192.06 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a key reaction involving 3-T-Butyl-5-carboxyphenylboronic acid . This reaction, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
3-T-Butyl-5-carboxyphenylboronic acid is a powder solid with an off-white appearance . It is odorless . The melting point range is 243 - 247 °C / 469.4 - 476.6 °F .Scientific Research Applications
Drug Design and Delivery
Boronic acids and their esters, including 3-T-Butyl-5-carboxyphenylboronic acid, are considered for the design of new drugs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy .
Catalyst in Amide Bond Formation
This compound can be used as a catalyst in the activation of carboxyl groups towards nucleophilic attack, which is a standard procedure in amide bond formation .
Suzuki-Miyaura Coupling Reaction
It serves as a substrate in the preparation of biaryl derivatives through the Suzuki-Miyaura coupling reaction when reacting with bromoaniline .
Glucose Measurement
Modified derivatives of this compound have been used to measure glucose concentrations effectively, showcasing its potential in medical diagnostics .
Binding Affinity Studies
Phenylboronic acid-functionalized particles synthesized using this compound have shown high binding affinity with dissociation constants significant for adenosine and catechol, indicating its use in biochemical assays .
Selective Toxicity Towards Cancer Cells
The replacement of carboxylic acid group by boronic acid has revealed an increase in selective toxicity towards breast cancer cells, suggesting its application in cancer research .
Mechanism of Action
Target of Action
The primary target of 3-T-Butyl-5-carboxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be a relatively stable and readily prepared organoboron reagent , which suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-T-Butyl-5-carboxyphenylboronic acid is influenced by the reaction conditions of the SM cross-coupling process . This process is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-borono-5-tert-butylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)12(15)16/h4-6,15-16H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJCIOKGUCEOEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681598 |
Source
|
Record name | 3-Borono-5-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-55-7 |
Source
|
Record name | 3-Borono-5-tert-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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